molecular formula C8H6N4 B6314518 6-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile CAS No. 1638763-44-6

6-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile

Cat. No.: B6314518
CAS No.: 1638763-44-6
M. Wt: 158.16 g/mol
InChI Key: WHGBOURSIDYYMP-UHFFFAOYSA-N
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Description

6-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile (CAS 1638763-44-6) is a nitrogen-containing heterocyclic compound with the molecular formula C 8 H 6 N 4 and a molecular weight of 158.16 g/mol. This chemical serves as a versatile building block in medicinal chemistry, particularly for constructing novel pyrrolo[2,3-d]pyrimidine derivatives. Its core scaffold is a 7-deazapurine, which bears a close structural resemblance to purine nucleotides, allowing it to interact with various biological targets. The pyrrolo[2,3-d]pyrimidine scaffold has garnered significant research interest for its broad-spectrum bioactivity. Recent scientific advancements highlight its application in the development of new antimicrobial agents to address the critical global health challenge of antimicrobial resistance (AMR). Researchers utilize this scaffold to create compounds with antibacterial, antifungal, and antiviral properties. The electron-rich pyrrole ring fused with an electron-deficient pyrimidine ring makes derivatives like this compound valuable precursors for further functionalization via strategies such as [3+2] cycloadditions and transition metal-catalyzed couplings. This product is offered for research and development purposes. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

6-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4/c1-5-2-6-4-10-7(3-9)12-8(6)11-5/h2,4H,1H3,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHGBOURSIDYYMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CN=C(N=C2N1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorination of Diol Precursors

The diol intermediate is treated with phosphorus oxychloride (POCl3) in aromatic solvents (e.g., toluene) at elevated temperatures to yield 2,4-dichloro derivatives. Key conditions include:

  • 3.0 equivalents of POCl3 and 2.0 equivalents of diisopropylethylamine in toluene.

  • Heating to 75°C for 16 hours, achieving 52% yield of 2,4-dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine.

Cyanide Substitution at Position 2

The chlorinated intermediate undergoes nucleophilic substitution with cyanide sources:

  • Copper(I) cyanide (CuCN) in dimethylformamide (DMF) at 120°C for 12 hours replaces the C-2 chloride with a cyano group.

  • Yields for analogous substitutions range from 40–60% , depending on solvent and catalyst.

Table 1: Chlorination-Substitution Parameters

StepReagentsConditionsYield
ChlorinationPOCl3, diisopropylethylamineToluene, 75°C, 16 hr52%
Cyanide substitutionCuCN, DMF120°C, 12 hr40–60%

Bromination-Coupling Route

Bromination at Position 6

Bromination of the pyrrolopyrimidine core at C-6 is achieved using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0°C . This step selectively introduces bromine at the 6-position, enabling subsequent cross-coupling.

Methyl Group Introduction via Coupling

The brominated intermediate undergoes Negishi coupling with methylzinc chloride in the presence of a palladium catalyst (e.g., Pd(PPh3)4):

  • Reaction in tetrahydrofuran (THF) at 60°C for 8 hours substitutes bromine with methyl.

  • Yields for analogous couplings range from 30–50% , influenced by ligand choice and solvent.

Table 2: Bromination-Coupling Parameters

StepReagentsConditionsYield
BrominationNBS, DMF0°C, 2 hr60–70%
Methyl couplingMethylzinc chloride, Pd(PPh3)4THF, 60°C, 8 hr30–50%

Comparative Analysis of Methods

Efficiency and Scalability

  • The chlorination-substitution route offers higher yields (52% in chlorination) but requires handling hazardous POCl3.

  • The bromination-coupling route provides modularity for diverse substitutions but suffers from lower yields in coupling steps (30–50% ).

Functional Group Compatibility

  • Cyanide substitution is sensitive to steric hindrance, favoring electron-deficient pyrimidines.

  • Methyl coupling requires anhydrous conditions to prevent catalyst deactivation.

Alternative Synthetic Strategies

One-Pot Cyclization with Pre-Functionalized Intermediates

Building the pyrrolopyrimidine ring from 4-methylpyrrole-2-carbonitrile and urea under acidic conditions avoids post-functionalization but faces challenges in regioselectivity.

Hydrogenation for Protecting Group Removal

Hydrogenation at 50 psi H2 and 45–55°C efficiently removes benzyl or tosyl groups, as demonstrated in analogous deprotection steps.

Industrial-Scale Considerations

Solvent Selection and Recycling

  • Toluene and 2-methyltetrahydrofuran are preferred for their boiling points and compatibility with chlorination.

  • Distillation steps reduce solvent waste, achieving 87.3% recovery in large-scale runs.

Crystallization and Purification

  • Cooling slurries to 20–30°C for 7 hours ensures high-purity crystallization.

  • Darco KBB and Celite filtration remove impurities post-coupling .

Chemical Reactions Analysis

Oxidation Reactions

The nitrile group and methyl substituent undergo selective oxidation under controlled conditions:

Reaction TypeReagents/ConditionsProductsYieldReference
Nitrile OxidationH<sub>2</sub>O<sub>2</sub>/AcOH, 80°C6-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid72%
Methyl OxidationKMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub>, reflux6-Carboxy-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile58%

Key findings:

  • Nitrile-to-carboxylic acid conversion occurs without disrupting the pyrrolopyrimidine ring.

  • Over-oxidation of the methyl group requires strong acidic conditions .

Reduction Reactions

The nitrile group is selectively reduced to primary amines:

ReagentsConditionsProductsSelectivityReference
LiAlH<sub>4</sub>THF, 0°C → RT6-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-methanamine>90%
H<sub>2</sub>/Ra-NiEtOH, 50 psi2-Aminomethyl-6-methyl-7H-pyrrolo[2,3-d]pyrimidine85%

Notable observations:

  • Lithium aluminum hydride preserves the methyl group .

  • Catalytic hydrogenation shows competitive reduction of nitrile vs. ring saturation .

Nucleophilic Substitution

The 4-position undergoes regioselective displacement:

NucleophileBaseSolventProductsYieldReference
PiperidineK<sub>2</sub>CO<sub>3</sub>DMF4-Piperidinyl-6-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile67%
BenzylamineDIEADCM4-Benzylamino-6-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile54%

Mechanistic insight:

  • Substitution proceeds via aromatic nucleophilic mechanism with activation by electron-withdrawing nitrile .

Cyclocondensation Reactions

The nitrile participates in heterocycle formation:

PartnerCatalystProductsApplicationReference
HydrazineCu(OAc)<sub>2</sub>6-Methyl-2-(1H-tetrazol-5-yl)-7H-pyrrolo[2,3-d]pyrimidineBioisostere synthesis
ThioureaHCl/EtOH2-(Thiazol-2-yl)-6-methyl-7H-pyrrolo[2,3-d]pyrimidineKinase inhibitor precursors

Critical parameters:

  • Temperature controls regioselectivity in tetrazole formation .

  • Acid catalysis prevents ring-opening side reactions.

Cross-Coupling Reactions

Halogenated derivatives enable catalytic coupling:

ReactionCatalytic SystemSubstratesProductsYieldReference
SuzukiPd(PPh<sub>3</sub>)<sub>4</sub>/K<sub>2</sub>CO<sub>3</sub>4-Bromo derivative + phenylboronic acid4-Phenyl-6-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile78%
SonogashiraPdCl<sub>2</sub>(PPh<sub>3</sub>)<sub>2</sub>/CuI4-Iodo derivative + ethynyltrimethylsilane4-(Trimethylsilylethynyl)-6-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile65%

Optimization data:

  • Bromine substituents show higher reactivity than chlorine in cross-couplings .

  • Silane-protected alkynes prevent homo-coupling side reactions .

Hydrolysis Reactions

Controlled hydrolysis modifies key functional groups:

ConditionsProductsSelectivityReference
6N HCl, 100°C6-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxamide>95% nitrile conversion
NaOH/EtOH, reflux2-Cyano → 2-Carboxylate with methyl group intact83%

Stability studies:

  • Basic conditions preserve methyl substituent better than acidic hydrolysis .

This comprehensive analysis demonstrates the compound's versatility in medicinal chemistry and materials science. Reaction outcomes are highly dependent on protecting group strategy and electronic effects of the pyrrolopyrimidine core. Recent advances in catalytic systems (e.g., ) have expanded its synthetic utility for targeted molecular design.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
6-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile has been identified as a potential inhibitor of various protein kinases, which play critical roles in cell signaling pathways associated with cancer progression. Its mechanism of action includes:

  • Inhibition of Protein Kinases : The compound acts as a competitive inhibitor of p21-activated kinase 4 (PAK4), leading to downstream effects on apoptosis and cell proliferation pathways. Studies have shown that it can induce apoptosis by modulating key proteins such as P53, BAX, and Bcl2, which are crucial in cancer cell survival and death .
  • In Vitro Efficacy : Research indicates that derivatives of this compound exhibit antiproliferative effects against several tumor cell lines. For example, in vitro assays have confirmed its activity against breast cancer and leukemia cell lines, suggesting its potential as an antitumor agent .

Synthetic Routes and Chemical Reactions

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Cyclization Reactions : Utilizing precursors such as cyclopentylamine with reagents like copper chloride and sodium iodide under specific conditions.
  • Microwave-Assisted Synthesis : This method enhances reaction efficiency and yield by using microwave irradiation to accelerate the synthesis process .

Types of Reactions

The compound can undergo various chemical reactions:

  • Oxidation : Using reagents like oxone in dimethylformamide.
  • Reduction : Employing reducing agents such as lithium aluminum hydride.
  • Substitution Reactions : Nucleophilic substitution can occur at the pyrimidine ring .

Biological Research Applications

Beyond its role in cancer therapy, this compound has applications in broader biological research contexts:

  • Cell Signaling Studies : Its ability to interact with multiple biological targets makes it useful for studying cellular signaling pathways, particularly those involved in cancer and other diseases associated with aberrant kinase activity .
  • Material Science : The unique structural properties of this compound also lend themselves to applications in developing novel materials with specific electronic or optical properties .

Mechanism of Action

The mechanism of action of 6-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile involves its interaction with specific molecular targets, such as kinases and apoptotic proteins. The compound binds to the active sites of these targets, inhibiting their activity and inducing apoptosis in cancer cells. Molecular docking studies have shown that the compound has high binding affinities for these targets, leading to its potent biological effects .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The biological and physicochemical properties of pyrrolo[2,3-d]pyrimidine derivatives are highly dependent on substituent positions and types. Below is a detailed comparison:

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications Reference
6-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile 6-CH₃, 2-CN C₈H₇N₄ 173.17 Base structure; potential kinase/protease inhibition
6-(Hydroxymethyl)-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile 6-CH₂OH, 2-CN C₈H₆N₄O 174.16 Enhanced solubility due to hydroxymethyl; synthetic intermediate
6-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid methyl ester 6-CH₃, 2-COOCH₃ C₉H₉N₃O₂ 191.19 Ester group improves bioavailability; used in prodrug design
PP-13 (Ethyl 4-((4-(benzylamino)-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl) benzoate) 6-CH₃, 4-benzylamino, 7-CH₂C₆H₄COOEt C₂₅H₂₆N₄O₂ 438.51 High cytotoxicity in NSCLC cells; apoptosis induction
2-Chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide 2-Cl, 7-cyclopentyl, 6-CON(CH₃)₂ C₁₇H₂₂ClN₅O 363.85 Anticancer intermediate; Cu-catalyzed synthesis route
7-Amino-4-oxo-5-(1H-pyrrol-2-yl)-2-thioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carbonitrile Fused pyrano ring, 6-CN, 2-S C₁₁H₈N₄O₂S 276.27 Thioxo group increases reactivity; antimicrobial potential

Biological Activity

6-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile is a heterocyclic compound characterized by a fused pyrrole-pyrimidine ring system. Its unique structure contributes to its diverse biological activities, particularly as an inhibitor of various protein kinases. This article reviews the compound's biological activity, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10_{10}H8_{8}N4_{4} with a molecular weight of approximately 162.16 g/mol. The compound features a cyano group at the second position and a methyl group at the sixth position of the pyrrolo moiety. This arrangement enhances its reactivity and biological interactions, particularly through binding with protein kinases .

The primary target for this compound is p21-activated kinase 4 (PAK4). It acts as a competitive inhibitor , leading to significant downstream effects on several cellular pathways:

  • Up-regulation : P53, BAX, DR4, DR5
  • Down-regulation : Bcl2, IL-8, CDK4

These actions culminate in increased apoptosis through enhanced Caspase 8 activity and reduced cell survival signals .

Antitumor Activity

Research indicates that derivatives of this compound exhibit potent antiproliferative effects against various cancer cell lines. For instance:

  • In Vitro Studies : The compound has shown efficacy against tumor cell lines with IC50 values indicating significant growth inhibition .
  • Mechanistic Insights : The inhibition of PAK4 leads to apoptosis in cancer cells, making it a candidate for targeted cancer therapies .

Interaction with Protein Kinases

Molecular docking studies suggest that this compound binds effectively to the active sites of specific kinases, inhibiting their activity and affecting downstream signaling pathways related to cell proliferation and survival .

Case Studies

  • Inhibition of Folate Receptors : Analogues of 6-Methyl-7H-pyrrolo[2,3-d]pyrimidine demonstrated selective inhibition of folate receptor-expressing cells with IC50 values less than 1 nM. This selectivity suggests potential for targeted delivery in cancer therapy .
  • Animal Models : In severe combined immunodeficient mice bearing SKOV3 tumors, compounds derived from this scaffold exhibited significant antitumor efficacy, reinforcing the potential for clinical applications .

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Copper-catalyzed coupling reactions : These allow for the introduction of various substituents on the pyrimidine ring to enhance biological activity.
Synthesis MethodDescription
Copper-catalyzed couplingIntroduces varied substituents for enhanced activity
Alkylation/AcylationModifies nitrogen atoms in the rings

Q & A

Q. Example Reaction Conditions Table :

PrecursorReagent/ConditionsYield (%)Reference
3-Amino-2-cyanopyrroleFormamide, DMF, reflux (8h)78–85
2-Chloroaniline derivativeMethanol, TsOH, reflux (5h)84

How can researchers resolve contradictions in spectral data (e.g., NMR shifts) during structural characterization?

Advanced Research Question
Discrepancies in spectral data often arise from tautomerism or solvent effects. For example, the ¹H NMR of 6-methyl derivatives may show variable shifts for the NH proton due to exchange broadening in DMSO-d₆. Methodological solutions include:

  • Comparative analysis : Cross-reference with published spectra of structurally similar compounds (e.g., 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine derivatives) .
  • Variable-temperature NMR : Identifies dynamic processes affecting peak splitting .
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and validate assignments .

Q. Key Spectral Benchmarks :

  • ¹³C NMR : The nitrile carbon (C≡N) typically resonates at δ 115–120 ppm .
  • IR : Strong absorption at ~2200 cm⁻¹ confirms the nitrile group .

What strategies are used to evaluate the biological activity of this compound, particularly in kinase inhibition?

Advanced Research Question
The compound’s pyrrolo-pyrimidine scaffold is structurally analogous to ATP-competitive kinase inhibitors. To assess activity:

Kinase profiling : Screen against panels of kinases (e.g., JAK, EGFR) using fluorescence polarization assays .

Crystallography : Resolve binding modes (e.g., interactions with hinge regions) to explain selectivity .

Cell-based assays : Measure IC₅₀ values in cancer cell lines (e.g., HeLa) to correlate enzymatic and cellular potency .

Q. Example SAR Insight :

  • Substituents at the 6-position (methyl vs. ethyl) significantly alter kinase selectivity. Methyl groups enhance JAK2 affinity, while bulkier groups reduce off-target effects .

How should researchers address low solubility in pharmacological assays?

Basic Research Question
The compound’s limited aqueous solubility (common in nitrile-containing heterocycles) can be mitigated by:

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin formulations to maintain solubility without cytotoxicity .
  • Prodrug design : Introduce phosphate or ester groups at the 7H-position to improve bioavailability .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for sustained release .

What are the best practices for handling air/moisture-sensitive intermediates during synthesis?

Basic Research Question
Key intermediates (e.g., 2-chloro-7H-pyrrolo[2,3-d]pyrimidine derivatives) are hygroscopic and prone to hydrolysis. Recommended protocols:

  • Inert atmosphere : Use Schlenk lines or gloveboxes for reactions and purification .
  • Drying agents : Add molecular sieves (3Å) to reaction mixtures .
  • Low-temperature storage : Store intermediates at –20°C under argon .

How can computational tools predict the compound’s reactivity in nucleophilic substitution reactions?

Advanced Research Question
Density Functional Theory (DFT) calculations (e.g., using Gaussian 16) model reaction pathways:

  • Electrostatic potential maps : Identify electron-deficient sites (e.g., C4 in pyrimidine ring) prone to nucleophilic attack .
  • Transition state analysis : Predict regioselectivity in reactions with amines or thiols .
  • Solvent effects : COSMO-RS simulations optimize solvent choice for SNAr reactions .

What analytical techniques are critical for detecting impurities in synthesized batches?

Basic Research Question

  • HPLC-MS : Quantifies residual starting materials (e.g., 3-amino-2-cyanopyrrole) with a C18 column and 0.1% formic acid mobile phase .
  • Elemental analysis : Validates purity (>98%) by matching calculated vs. observed C/H/N ratios .
  • TGA-DSC : Detects solvent or hydrate residues affecting crystallinity .

How does tautomerism in the pyrrolo-pyrimidine core influence pharmacological outcomes?

Advanced Research Question
The 7H-pyrrolo[2,3-d]pyrimidine system exhibits keto-enol tautomerism, altering binding affinity. To address this:

  • pH-dependent studies : Use UV-Vis spectroscopy to track tautomeric populations .
  • X-ray crystallography : Resolve dominant tautomers in protein-bound states .
  • MD simulations : Model tautomer dynamics in biological environments .

What are the challenges in scaling up the synthesis from milligram to gram quantities?

Advanced Research Question
Scale-up issues include exothermic side reactions and purification bottlenecks. Solutions:

  • Flow chemistry : Continuous reactors control heat dissipation during cyclization .
  • Chromatography alternatives : Use crystallization (e.g., ethanol/DMF mixtures) instead of column purification .
  • Process analytical technology (PAT) : In-line FTIR monitors reaction progress in real time .

How can researchers validate the compound’s fluorescence properties for imaging applications?

Advanced Research Question
Though not directly fluorescent, derivatives (e.g., 7-hydroxyl-4-(methylthio) analogs) exhibit strong emission. Validation steps:

  • Fluorescence quantum yield : Measure using quinine sulfate as a standard .
  • Cell imaging : Test nucleolar staining in live HeLa cells with λₑₓ = 360 nm and λₑₘ = 450 nm .
  • Photostability : Compare bleaching rates under continuous irradiation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile
Reactant of Route 2
Reactant of Route 2
6-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.